2,5-Dimethyloctane

Catalog No.
S1517939
CAS No.
15869-89-3
M.F
C10H22
M. Wt
142.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyloctane

CAS Number

15869-89-3

Product Name

2,5-Dimethyloctane

IUPAC Name

2,5-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

HOAAQUNESXYFDT-UHFFFAOYSA-N

SMILES

CCCC(C)CCC(C)C

Synonyms

2,5-dimethyloctane

Canonical SMILES

CCCC(C)CCC(C)C

Physicochemical Properties of 2,5-Dimethyloctane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for this compound, which is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ [1] [2] [3].

Property Value Conditions / Notes
CAS Number 15869-89-3 -
Molecular Formula C₁₀H₂₂ -
Molecular Weight 142.28 - 142.29 g/mol -
Density 0.732 g/cm³ Estimated [3]
Boiling Point 158 °C At 760 mmHg [1] [2]
Flash Point 80.3 °C -
Vapor Pressure 3.48 mmHg At 25°C [1] [2]
Index of Refraction 1.411 Estimated [3]
LogP 3.858 -

Thermodynamic and Transport Properties

The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a key resource that provides critically evaluated data for this compound [4]. The database contains information on multiple properties, though specific values require access to the NIST system. The available data points include:

  • Phase Behavior: Critical temperature, critical pressure, boiling point, and vapor pressure as a function of temperature.
  • Thermal Properties: Enthalpy of vaporization, heat capacity (for liquid and ideal gas), and enthalpy of formation.
  • Transport Properties: Viscosity and thermal conductivity (for liquid and gas phases).
  • Other Properties: Density of liquid and gas phases, refractive index, and entropy.

Experimental Workflow for Property Analysis

For researchers, characterizing a compound like 2,5-dimethyloctane involves a series of experimental and computational steps. The diagram below outlines a general workflow.

cluster_physico cluster_thermo Start Sample of This compound Step1 Structural Verification (FT-IR, NMR) Start->Step1 Step2 Purity Assessment (GC-MS, HPLC) Step1->Step2 Step3 Physicochemical Analysis Step2->Step3 Step4 Thermodynamic Property Measurement Step3->Step4 P1 Density (Pycnometry) P2 Refractive Index (Refractometry) P3 Boiling Point (Distillation) Step5 Data Evaluation & Critical Compilation Step4->Step5 T1 Vapor Pressure (Static/Effusion methods) T2 Heat Capacity (Calorimetry) T3 Enthalpy of Formation (Combustion Calorimetry) End Technical Guide or Database Entry Step5->End

General experimental workflow for hydrocarbon characterization.

The methodologies for obtaining the data referenced in the tables typically involve the following standard practices [4]:

  • Density Measurement: Commonly performed using a digital density meter or pycnometer at a controlled temperature (e.g., 20°C or 25°C).
  • Boiling Point Determination: Measured using standard distillation apparatus under atmospheric pressure (760 mmHg), following procedures like those in ASTM D86.
  • Vapor Pressure Measurement: Can be determined using isoteniscopes or static methods where the pressure of the saturated vapor is measured directly at a series of temperatures.
  • Critical Property Data: The values for critical temperature, pressure, and density in the NIST database are typically derived using a critical evaluation technique. This involves collecting all available experimental data from the literature, assessing its quality, and then using equations of state and correlation methods to produce a recommended, consistent set of values.

References

2,5-Dimethyloctane vapor pressure at 25°C

Author: Smolecule Technical Support Team. Date: February 2026

Vapor Pressure Data

The table below summarizes the core physical property data for 2,5-Dimethyloctane, including the vapor pressure at 25°C.

Property Value
CAS Number 15869-89-3 [1] [2]
Molecular Formula C₁₀H₂₂ [1] [2]
Molecular Weight 142.28 - 142.29 g/mol [1] [3] [2]
Vapor Pressure at 25°C 3.48 mmHg (or ~0.00458 atm) [1] [2] [4]
Boiling Point 158°C at 760 mmHg [1] [2]
Density 0.732 g/cm³ [1] [2]
Flash Point 80.3°C [1] [2]
LogP 3.86 (LogP) [1] [2] / 5.49 (LogP(o/w) est.) [4]

Property Relationships and Data Gaps

The following diagram illustrates the relationship between the available data and the known gaps, which precludes the creation of a full technical guide.

AvailableData Available Data for this compound VP Vapor Pressure at 25°C (3.48 mmHg) AvailableData->VP BP Boiling Point (158 ºC) AvailableData->BP OtherPhys Other Physical Properties (Density, LogP, etc.) AvailableData->OtherPhys DataGaps Identified Data Gaps AvailableData->DataGaps Protocol Experimental Protocols (Methodology, Apparatus) DataGaps->Protocol MultiplePoints Vapor Pressure at Other Temperatures DataGaps->MultiplePoints Uncertainty Measurement Uncertainty DataGaps->Uncertainty

Relationship between available this compound data and identified gaps.

The search results confirm a vapor pressure value of 3.48 mmHg at 25°C from multiple chemical databases [1] [2] [4]. The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is also noted as a source for this compound, containing "critically evaluated recommendations" based on experimental data points [3]. This suggests the value is reliable, but the original measurement methodology is not detailed in the searched sources.

References

synthetic route for 2,5-dimethyloctane preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2,5-Dimethyloctane

The table below summarizes the key identifiers and basic physical properties of this compound as found in the search results [1] [2] [3].

Property Value
CAS Registry Number 15869-89-3 [1] [2] [3]
IUPAC Name This compound [1] [2] [3]
Molecular Formula C10H22 [1] [2] [3]
Molecular Weight 142.28 g/mol [1] [2] [3]
Boiling Point 158 °C at 760 mmHg [1] [3], 430.0 K [2]
Density 0.732 g/cm³ [1] [3]
Flash Point 80.3 °C [1] [3]

Reported Synthetic Routes and Protocols

The search results indicate several synthetic routes, though they are described at a high level and reference literature from the mid-20th century.

Route 1: Hydrogenation of this compound Derivatives

One referenced procedure involves the catalytic hydrogenation of a precursor, though the specific starting material (named only by its complex IUPAC identifier) is not a straightforward hydrocarbon [1]. The general transformation is the saturation of double bonds or rings.

Detailed Protocol (Inferred from Sparse Data) [1]:

  • Reaction Setup: The reaction is performed using a Nickel-Aluminum (Ni-Al) catalyst in a high-pressure hydrogenation reactor.
  • Process: The organic substrate is exposed to hydrogen gas at elevated pressure and temperature in the presence of the catalyst. The specific conditions (temperature, pressure, reaction time) are not detailed in the available excerpts.
  • Workup and Isolation: After the reaction is complete, the catalyst is removed by filtration. The crude product, this compound, is then isolated from the reaction mixture, likely through a method such as distillation.
Route 2: Isomerization and Other Catalytic Methods

Other literature references mention synthesis via the isomerization of other decane isomers, but no experimental details are provided [1] [3]. Another study mentions the conversion over a catalyst, resulting in a mixture of products from which this compound can be separated [1].

Quantitative Data from Literature

The following table consolidates the scattered quantitative information found in the search results.

Parameter Value / Condition Reference / Comment
Boiling Point 158 °C At standard atmospheric pressure (760 mmHg) [1] [3].
Enthalpy of Vaporization (ΔvapH°) 49.0 kJ/mol Standard conditions [2].
Vapor Pressure 3.48 mmHg At 25°C [1] [3].
Index of Refraction 1.411 Not specified, likely at 20°C [1] [3].

Experimental Workflow for Hydrogenation

The diagram below outlines the general workflow for the catalytic hydrogenation route, as can be inferred from the available data [1].

G Start Start: Precursor (Complex substrate) Step1 Reaction Setup: Mix with Ni-Al catalyst in hydrogenation reactor Start->Step1 Step2 Hydrogenation: Apply H₂ at high P and T Step1->Step2 Step3 Work-up: Filter to remove catalyst Step2->Step3 Step4 Isolation: Purify product (via distillation) Step3->Step4 End End: Pure This compound Step4->End

Application Notes for the Synthetic Chemist

  • Catalyst Considerations: The use of a skeletal Ni-Al catalyst (Raney Nickel) is specified in one route [1]. This type of catalyst is pyrophoric and requires careful handling, storage under solvent, and activation protocols.
  • Purification Strategy: The final purification of this compound is achieved through vacuum distillation [1]. Its boiling point (158°C at 760 mmHg) is a key parameter for setting the distillation conditions.
  • Analytical Verification: The identity of the synthesized compound should be confirmed by analytical techniques. The mass spectrum of this compound is available in the NIST database for comparison [4].

Important Limitations and Recommendations

A significant challenge is the lack of modern, detailed experimental procedures for this compound in the search results. The information is largely based on brief summaries of literature from the 1930s-1950s [1] [2] [3]. For practical laboratory synthesis, you may need to consult the original papers or adapt procedures for similar alkanes.

  • Consult Original Literature: The key to obtaining a workable procedure is to access the full text of the original articles cited in the search results (e.g., Schuikin and Cherkashin, 1957; Kazanskii and Sergienko, 1939) [1].
  • Explore Analogous Syntheses: Consider reviewing modern hydrogenation protocols for other branched alkanes. For instance, a patent exists for the synthesis of the isomer 2,6-dimethyloctane via the hydrogenation of geraniol using a Palladium on Carbon (Pd/C) catalyst [5] [6]. This could serve as a valuable model for developing a method for this compound.

Reference List

  • CAS No. 15869-89-3 | Chemsrc. (2019). Retrieved from https://www.chemsrc.com/en/baike/1056155.html
  • Octane, 2,5-dimethyl-. (2019). NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/inchi?ID=C15869893&Mask=4
  • This compound. (n.d.). ChemSpider. Retrieved from http://www.chemspider.com/Chemical-Structure.123452.html
  • US20110160501A1 - Dimethyloctane as an Advanced Biofuel. (2018). Google Patents. Retrieved from https://patents.google.com/patent/US20110160501A1/en

References

Application Notes: Measuring Enthalpy of Vaporization for 2,5-Dimethyloctane

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Properties

2,5-Dimethyloctane is a branched-chain saturated hydrocarbon (alkane) that can be relevant in various chemical and industrial research contexts.

Table 1: Basic Identifiers and Physical Properties of this compound

Property Value Source / Notes
CAS Number 15869-89-3 [1]
Molecular Formula C10H22 [2] [1]
Molar Mass 142.28 - 142.29 g/mol [2] [1]
Normal Boiling Point 158 °C (431.15 K) at 760 mmHg [1]
Density 0.732 g/cm³ [1]
Flash Point 80.3 °C [1]

Thermodynamic Data Availability

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) provides a critically evaluated dataset for this compound. This is a key resource for researchers as it contains recommended values derived from experimental data and sophisticated models. The available thermodynamic properties relevant to vaporization enthalpy are summarized below [2].

Table 2: Available Thermodynamic Property Data from NIST

Property Category Specific Properties Available Data Range / Notes
Phase Boundary Boiling temperature vs. Pressure, Phase boundary pressure vs. Temperature Temperature range: 190 K to 600.4 K; Includes 3 experimental data points.
Enthalpy Enthalpy of vaporization (Liquid to Gas) Temperature range: 255 K to 600.4 K.
Enthalpy of formation (Gas and Liquid) Fundamental data for calculating energy changes.
Other Properties Density, Heat capacity, Entropy, Viscosity, Thermal conductivity Various temperature and pressure ranges.

Protocols for Determining Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined through direct experimental measurement or predicted using established computational correlations.

Direct Calculation from Fundamental Data

For a direct calculation, the enthalpy of vaporization is defined as the difference in enthalpy between the vapor and liquid states at the same temperature and pressure [3] [4].

Protocol 1: Direct Calculation via NIST Data

  • Principle: The enthalpy of vaporization is calculated using the formula: ΔHvap = Hvapor - Hliquid, where H is the specific or molar enthalpy.
  • Data Source: Access the NIST Web Thermo Tables (WTT) for this compound [2].
  • Procedure:
    • Query the database for the property "Enthalpy (Liquid in equilibrium with Gas)" at your desired temperature.
    • Simultaneously, query for "Enthalpy (Ideal Gas)" at the same temperature.
    • The difference between these two values yields the enthalpy of vaporization.
  • Advantage: This method leverages critically evaluated and reliable data, providing a highly accurate value without the need for laboratory experimentation.
Prediction via Empirical Correlations

When experimental data is unavailable, empirical correlations based on easily accessible properties (like normal boiling point and critical constants) can be used. A 2019 study published in the PMC database developed a highly reliable correlation for this purpose [5].

Protocol 2: Prediction using the Gharagheizi et al. Model

This model requires the normal boiling point (Tb), critical temperature (Tc), and critical pressure (Pc).

  • Principle: The model uses the following equation: ΔHvap, b = RTb(A + BTbr + CTbr² + DTbr³) Where:

    • ΔHvap, b is the enthalpy of vaporization at the normal boiling point (kJ/mol).
    • R is the universal gas constant (8.3145 J·mol⁻¹·K⁻¹).
    • Tbr is the reduced boiling point (Tb/Tc).
    • A, B, C, D are constants that are themselves functions of the critical pressure (Pc in bar).
  • Coefficients:

    • A = 0.01290
    • B = 0.00086 - 0.00206Pc + 0.01150 ln(Pc)
    • C = -0.01983 + 0.00632Pc - 0.04279 ln(Pc)
    • D = 0.02086 - 0.00459Pc + 0.03544 ln(Pc)
  • Procedure:

    • Obtain the required properties for this compound (Tb, Tc, Pc). If not available in [2] or [1], they may need to be estimated using group contribution methods.
    • Calculate Tbr = Tb / Tc.
    • Calculate the coefficients B, C, and D using the equations above.
    • Substitute all values into the main equation to compute ΔHvap, b.
  • Reliability: This model was validated against 452 pure substances and was found to be more accurate than several other well-known correlations in the literature [5].

Experimental Workflow and Data Logic

For a researcher embarking on an experimental determination of the enthalpy of vaporization, the following workflow outlines the key decision points and processes. The DOT script below visually represents this pathway.

G Experimental Workflow for ΔHvap Measurement Start Start: Define Objective Literature Literature Review (NIST, Journals) Start->Literature  Initial Research DataAvailable Is ΔHvap data available? Literature->DataAvailable MethodSelect Select Method DataAvailable->MethodSelect  No CalcNIST Calculate via NIST Data DataAvailable->CalcNIST  Yes CalcCorrelation Predict via Empirical Correlation MethodSelect->CalcCorrelation  Rapid Estimate LabExperiment Design & Conduct Lab Experiment MethodSelect->LabExperiment  Primary Data Analyze Analyze Data & Calculate ΔHvap CalcNIST->Analyze CalcCorrelation->Analyze LabExperiment->Analyze End End: Report Result Analyze->End

Diagram 1: Experimental Workflow for ΔHvap Measurement. This flowchart outlines the decision-making process for obtaining the enthalpy of vaporization, starting with a literature review and proceeding through data retrieval, predictive modeling, or experimental pathways.

Conclusion

Researchers have multiple validated pathways for determining the enthalpy of vaporization for this compound. The most efficient approach is to utilize the critically evaluated data directly from the NIST Web Thermo Tables, which is the recommended primary resource. For situations where such high-quality data is not available for a compound of interest, the empirical correlation by Gharagheizi et al. provides a reliable and accurate predictive method, leveraging commonly known thermodynamic properties.

References

viscosity measurement of 2,5-dimethyloctane liquid and gas

Author: Smolecule Technical Support Team. Date: February 2026

Compound Introduction & Data Summary

2,5-Dimethyloctane (C₁₀H₂₂) is a saturated acyclic hydrocarbon with a molar mass of 142.286 g/mol [1] [2]. The table below summarizes its key physicochemical properties and the available viscosity data from the NIST database.

Table 1: Key Properties of this compound

Property Value Source / Condition
CAS Number 15869-89-3 [2]
Molecular Formula C₁₀H₂₂ [1] [2]
Molar Mass 142.286 g/mol [1]
Density 0.732 g/cm³ [2]
Boiling Point 158 °C (at 760 mmHg) [2]
Viscosity (Liquid) Data available Temperature range: 270 K to 600 K [1]
Viscosity (Gas) Data available Temperature range: 430 K to 900 K [1]

Viscosity Measurement Protocols

The following section details established methodologies for measuring viscosity, which can be applied to this compound. The choice between methods depends on whether the sample is liquid or gas and the required precision [3].

Table 2: Comparison of Viscosity Measurement Methods

Method Principle Suitability for this compound Key Considerations
Rotational Viscometer Measures torque to rotate a spindle in fluid; determines resistance to flow (dynamic viscosity). Ideal for liquid phase; can simulate different shear conditions. Most versatile for liquids; required for non-Newtonian fluids, but applicable to Newtonian ones like this compound [3].
Capillary Viscometer Measures time for a fluid volume to flow through a capillary tube; calculates kinematic viscosity. Suitable for Newtonian liquids like this compound. Classic, precise method; requires well-controlled temperature and clean equipment [3].
Vibrational Viscometer Measures damping of an oscillating resonator immersed in fluid. Suitable for in-process monitoring of liquids. Robust for continuous, in-line measurements in a process stream [3].
Falling Sphere Viscometer Measures time for a sphere of known density to fall a set distance in the fluid. Can be used for transparent liquids and gases. Governed by Stokes' law; requires a transparent medium to track the sphere [3].
Protocol A: Rotational Viscometry for Liquid Phase

This method is recommended for determining the dynamic viscosity of liquid this compound over a range of temperatures.

  • Sample Preparation: Ensure the this compound sample is pure and free of bubbles. Place a sufficient volume in the sample cup of the viscometer.
  • Temperature Control: Set and maintain the viscometer's thermostat to the desired temperature (e.g., 25°C). Allow the sample to equilibrate thoroughly.
  • Instrument Setup: Select an appropriate spindle and rotational speed (shear rate) as per the instrument manufacturer's guidelines.
  • Measurement: Start the rotation and allow the torque reading to stabilize. Record the viscosity value.
  • Data Collection: Repeat measurements at multiple temperatures and shear rates to characterize behavior. The NIST database contains data for this compound in the temperature range of 270 K to 600 K for the liquid phase in equilibrium with gas [1].
Protocol B: Capillary Viscometry for Kinematic Viscosity

This method is suitable for determining the kinematic viscosity of liquid this compound, which can be converted to dynamic viscosity using the density.

  • Viscometer Selection: Use a calibrated Ubbelohde or Ostwald capillary viscometer.
  • Sample Introduction: Carefully introduce the this compound sample into the viscometer.
  • Temperature Bath: Immerse the viscometer in a constant temperature bath (e.g., at 20°C and 40°C as per ASTM standards) and allow it to equilibrate for at least 15 minutes.
  • Flow Time Measurement: Measure the time, in seconds, for the liquid meniscus to pass between the two etched marks on the capillary. Repeat this at least three times to obtain a reproducible average.
  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the average flow time by the calibration constant of the viscometer.

Experimental Workflow Visualization

The following diagram outlines the logical decision-making process for selecting the appropriate viscosity measurement method, as discussed in the protocols.

ViscosityMeasurementWorkflow Viscosity Measurement Method Selection start Start: Measure Viscosity of This compound phase Determine Physical Phase start->phase liquid Liquid Phase phase->liquid gas Gas Phase phase->gas q1 Requirement for In-Process Monitoring? liquid->q1  Sub-select q3 Method Available for Gas? gas->q3 q2 Sample Transparent & Requires High Precision? q1->q2 No m2 Method: Vibrational Viscometer q1->m2 Yes m1 Method: Rotational Viscometer q2:s->m1 No m3 Method: Capillary Viscometer q2->m3 Yes q3:s->m1 No / Other m4 Method: Falling Sphere Viscometer q3->m4 Yes (Transparent) end Proceed with Measurement m1->end m2->end m3->end m4->end

Critical Experimental Considerations

  • Temperature Control: Viscosity is highly temperature-dependent. Maintain a stable, well-defined temperature during all measurements. Report the temperature alongside all viscosity data [1] [3].
  • Fluid Type: this compound is expected to be a Newtonian fluid, meaning its viscosity is independent of the applied shear rate. This simplifies measurement and data interpretation [3].
  • Data Source: For highly accurate and critically evaluated data, consult the NIST Web Thermo Tables (WTT), which contains experimentally derived viscosity data for both liquid and gaseous this compound across specified temperature ranges [1].

References

Available Thermophysical Data for 2,5-Dimethyloctane

Author: Smolecule Technical Support Team. Date: February 2026

While direct thermal conductivity data is unavailable, the U.S. National Institute of Standards and Technology (NIST) provides critically evaluated data for other key properties of 2,5-dimethyloctane (C₁₀H₂₂) that are essential for thermal analysis [1].

The table below summarizes these fundamental properties:

Property Value Unit Source / Comment
Molecular Formula C₁₀H₂₂ - [1]
Molar Mass 142.286 g/mol [1]
Density (Liquid) ~0.732 g/cm³ Estimated from another source [2]
Normal Boiling Point 158 °C At 760 mmHg [2]
Critical Temperature 600.4 K [1]
Critical Pressure 2151.4 kPa [1]
Flash Point 80.3 °C [2]

NIST databases contain extensive data for this compound, including enthalpy of vaporization, heat capacity (for both liquid and ideal gas), viscosity, and critical density [1]. These properties are crucial for comprehensive thermodynamic modeling.

Experimental Protocols for Thermal Property Analysis

Although a direct measurement protocol for this compound was not located, here are standard methodologies used for determining the thermal conductivity of organic liquids.

Transient Hot-Wire Method

This is a primary method for measuring the thermal conductivity of liquids and gases with high accuracy.

  • Principle: The method is based on measuring the temperature rise in a fluid due to a linear heat source (a thin metal wire) through which a constant current is passed. Thermal conductivity is derived from the relationship between the temperature increase and the logarithm of time.
  • Procedure:
    • Sample Preparation: The liquid sample must be purified and degassed to remove moisture and dissolved gases that could affect the measurement.
    • Cell Assembly: The sample is contained in a temperature-controlled vessel. A platinum wire, serving as both the heater and resistance thermometer, is immersed in the center of the liquid.
    • Data Acquisition: A constant electrical current is applied to the wire. The resulting voltage change across the wire, which is proportional to its temperature change, is recorded over a short time period (typically a few seconds).
    • Calculation: Thermal conductivity ( k ) is calculated using the formula: ( k = \frac{Q \ln(t_2/t_1)}{4\pi (T_2 - T_1)} ) where ( Q ) is the heat output per unit length, and ( T_1 ) and ( T_2 ) are the temperatures at times ( t_1 ) and ( t_2 ), respectively.
  • Standards: This method aligns with the guidelines of organizations like ASTM.
Laser Flash Analysis (LFA)

While more common for solids, LFA can be adapted for liquids in specialized sealed, transparent cells.

  • Principle: A small sample of the liquid is contained in a pan. The front side is irradiated by a short laser pulse, and the resulting temperature rise on the rear surface is measured by an infrared detector. The thermal diffusivity is calculated from the time-temperature curve, and thermal conductivity is derived using known values of density and specific heat capacity.
  • Procedure:
    • A reference material with known thermal properties is often measured first for calibration.
    • The liquid sample is loaded into a dedicated cell to ensure a consistent and thin layer.
    • The cell is placed in a furnace to control the measurement temperature.
    • Multiple laser pulses are fired, and the resulting data is averaged to improve accuracy.
  • Considerations: This method is less direct for liquids than the transient hot-wire method and requires accurate supplementary data for density and heat capacity.

Workflow for Thermal Conductivity Determination

The following diagram outlines the logical workflow for determining the thermal conductivity of an organic liquid like this compound, from literature review to final reporting.

Start Start: Need for Thermal Conductivity Data LitReview Literature & Database Review Start->LitReview Decision1 Data Found? LitReview->Decision1 ExpDesign Design Experiment (Select Method & Apparatus) Decision1->ExpDesign No Report Report Results with Uncertainty Decision1->Report Yes SamplePrep Sample Preparation (Purification & Degassing) ExpDesign->SamplePrep Calibration Apparatus Calibration SamplePrep->Calibration Measurement Perform Measurement at Target Temperatures Calibration->Measurement DataAnalysis Data Analysis & Model Fitting Measurement->DataAnalysis DataAnalysis->Report

Pathways for Data Acquisition and Application

When direct data is unavailable, researchers can follow several pathways, as illustrated below.

Start Goal: Obtain Thermal Conductivity (k) Path1 Experimental Measurement Start->Path1 Path2 Theoretical Estimation Start->Path2 Sub1 Use Standard Methods: - Transient Hot Wire - Laser Flash Analysis Path1->Sub1 Sub2 Leverage Known Properties: - Group Contribution Methods - Corresponding States Theory Path2->Sub2 Application Application in: - Heat Exchanger Design - Chemical Process Modeling - Fuel Performance Analysis Sub1->Application Sub2->Application

Conclusion and Future Work

To proceed, your options are to:

  • Consult specialized handbooks or proprietary chemical engineering databases that may contain measured values or correlations for branched alkanes.
  • Employ estimation techniques using the available critical properties and acentric factor [1].
  • Initiate an experimental campaign using the protocols for the transient hot-wire method, which is recommended for its accuracy for organic liquids.

References

refractive index measurement for 2,5-dimethyloctane

Author: Smolecule Technical Support Team. Date: February 2026

Refractive Index Data for 2,5-Dimethyloctane

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound (C₁₀H₂₂) [1].

Table 1: Refractive Index Data for this compound

Property Value / Range Number of Data Points Conditions
Refractive Index (Liquid in equilibrium with Gas) Not Specified 3 experimental points Temperature: 293.138 K to 298.136 K (approx. 20°C to 25°C); Wavelength: Not specified in available data [1].

A significant limitation in the available data is that the wavelength of light for the refractive index measurement is not listed. The refractive index is highly dependent on this parameter, and it is a critical piece of information for replicating the experiment or using the data for precise work [1].

Experimental Protocol: Refractive Index Measurement

This protocol outlines the general methodology for determining the refractive index of a liquid like this compound using an Abbe or other digital refractometer.

1. Principle The refractive index (n) of a substance is defined as the ratio of the speed of light in a vacuum to its speed in the substance. It is a dimensionless quantity that helps identify substances and assess their purity. The measurement is highly sensitive to temperature and the wavelength of light used.

2. Materials and Equipment

  • Analyte: this compound (≥99% purity recommended)
  • Instrument: Abbe or digital refractometer with temperature control (e.g., a Peltier thermostat)
  • Consumables: High-purity solvents (e.g., acetone, ethanol), lens tissue, pipettes

3. Safety Precautions

  • Consult the Safety Data Sheet (SDS) for this compound before handling. It is a flammable liquid and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

4. Procedure 1. Instrument Calibration: Turn on the refractometer and allow it to warm up. Set the temperature control to the desired temperature (e.g., 20°C). Calibrate the instrument using a deionized water standard or a certified reference material, such as a sapphire crystal or a specified liquid. 2. Sample Introduction: Ensure the measuring prism surface is clean and dry. Use a clean pipette to apply a few drops of the this compound sample to the prism surface, ensuring it covers the surface completely without air bubbles. Close the daylighting plate gently. 3. Measurement: Allow the sample to equilibrate thermally with the prism for approximately 30 seconds. Look through the eyepiece (for Abbe refractometers) or initiate the measurement on the digital display. Adjust the instrument until the boundary between the light and dark fields is sharp and cross the center of the reticle. Record the refractive index value displayed. 4. Replication and Cleaning: Clean the prisms thoroughly with an appropriate solvent and lens tissue. Repeat the measurement at least in triplicate to ensure result consistency.

5. Data Analysis

  • Calculate the mean and standard deviation of the replicate measurements.
  • Report the final refractive index as nᴰₜ, where the superscript 'D' denotes the wavelength of the sodium D line (589 nm) if a filter was used, and the subscript 't' is the measurement temperature in Celsius (e.g., n²⁰∕D for a measurement at 20°C). Note: The specific wavelength used for the NIST data is unavailable [1].

Experimental and Data Analysis Workflows

The following diagrams, created with Graphviz, illustrate the experimental workflow and data analysis process.

Diagram 1: Refractive Index Measurement Workflow

RI_Workflow Refractive Index Measurement Workflow start Start Experiment prep Sample and Instrument Preparation start->prep calibrate Calibrate Refractometer prep->calibrate measure Apply Sample & Measure n calibrate->measure clean Clean Prisms measure->clean decide Sufficient Replicates? clean->decide decide->measure No analyze Analyze Data decide->analyze Yes end End analyze->end

Diagram 2: Data Analysis and Reporting Pathway

Data_Analysis Data Analysis and Reporting Pathway data_in Raw Refractive Index Data calc Calculate Mean and Standard Deviation data_in->calc compare Compare with Reference Data calc->compare assess Assess Purity & Identity compare->assess report Compile Final Report assess->report data_out Reported n value with uncertainty report->data_out

Important Application Notes

  • Data Gap: The most significant limitation for applying this data is the unreported wavelength. For rigorous scientific work, obtaining the full dataset from the NIST source or consulting primary literature is essential to find this parameter [1].
  • Purity and Uncertainty: The purity of the sample and the uncertainty of the measurement instrument directly impact the result's accuracy. These factors should be documented and considered when judging the quality of your measured value against the reference data.
  • Instrument Verification: Regular calibration and verification of the refractometer against traceable standards are non-negotiable for generating reliable and reproducible data.

References

Phase Boundary Pressure Determination for 2,5-Dimethyloctane: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

For researchers and scientists in drug development and chemical engineering, accurate thermophysical property data is fundamental for process design, simulation, and optimization. This document provides detailed application notes and experimental protocols for the determination of the phase boundary pressure of 2,5-dimethyloctane (C₁₀H₂₂), a compound relevant in various chemical processes. The notes consolidate critically evaluated data from standard sources and outline methodologies for its experimental determination.

Compound Overview

Table 1: Basic Chemical and Physical Properties of this compound

Property Value Source / Reference
CAS Number 15869-89-3 [1]
Molecular Formula C₁₀H₂₂ [2] [1]
Molar Mass 142.286 g/mol [2]
Normal Boiling Point 158°C (at 760 mmHg) [1]
Density 0.732 g/cm³ [1]
Critical Temperature (T_c) 600.4 K [2]
Critical Pressure (P_c) 2151.4 kPa [2]

Phase Boundary Data and Saturation Properties

The phase boundary between liquid and vapour phases for this compound is defined by its saturation pressure (P_sat) as a function of temperature [3]. The NIST ThermoData Engine provides critically evaluated recommendations for this relationship over a defined temperature range [2].

Table 2: Experimentally Derived Phase Boundary Data for this compound

Property Value / Range Notes
Temperature Range for *P_sat* 190 K to 600.4 K Covers from below boiling point to critical temperature [2].
Pressure Range for *P_sat* 3.37851×10⁻⁶ kPa to 2151.4 kPa From very low vacuum pressure to the critical pressure [2].
Available Data Points 3 experimental points As cited in the NIST database [2].
Critical Density Available Recommendations provided by NIST [2].

Experimental Protocols and Methodologies

This section details standard and validated methodologies for determining phase boundary pressure.

Protocol: Static Vapour Pressure Measurement

This method is suitable for directly measuring the saturation pressure of this compound at various temperatures.

  • Apparatus Setup: A high-pressure cell, equipped with a sight glass for phase observation, is connected to a precision pressure transducer and a temperature-controlled bath. The temperature should be measured with a calibrated platinum resistance thermometer.
  • System Preparation: The cell is thoroughly cleaned, evacuated, and charged with a degassed sample of this compound. The purity of the sample must be verified (e.g., via gas chromatography) as it significantly impacts results.
  • Thermal Equilibration: The temperature of the system is set to a desired value. The mixture is agitated and allowed to reach equilibrium, confirmed by stable pressure and temperature readings for a minimum period (e.g., 30 minutes).
  • Data Collection: The equilibrium pressure (saturation pressure, P_sat) is recorded at the set temperature (saturation temperature, T_sat). The process is repeated across the temperature range of interest (190 K to 600.4 K) [2].
  • Data Validation: Compare collected data points against the existing 3 experimental points in the NIST database to check for consistency [2].
Protocol: Determining Enthalpy of Vaporization

The enthalpy of vaporization (ΔH_vap) can be derived from phase boundary data using the Clausius-Clapeyron equation and is a key parameter for thermodynamic calculations.

  • Data Requirement: Obtain a series of precise P_sat vs. T_sat measurements, as per the protocol in section 3.1.
  • Application of Clausius-Clapeyron Relation: The data is fitted to the integrated form of the Clausius-Clapeyron equation or more complex equations of state. The slope of a plot of ln(P_sat) versus 1/T is proportional to ΔH_vap.
  • Calculation: The enthalpy of vaporization as a function of temperature (from 255 K to 600.4 K) can be calculated, for which NIST provides critically evaluated recommendations [2].

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of phase boundary pressure.

Start Start: Define Experimental Goal P1 Sample Preparation (Purity Verification & Degassing) Start->P1 P2 Apparatus Setup (Pressure Cell, Sensors, Thermostat) P1->P2 P3 Set Temperature (T_sat) P2->P3 P4 Achieve Phase Equilibrium (Liquid-Vapour Coexistence) P3->P4 P5 Record Saturation Pressure (P_sat) P4->P5 P6 Repeat for Temperature Range (190K to 600.4K) P5->P6 P6->P3 Next T P7 Data Analysis & Model Fitting P6->P7 P8 Validate vs. Reference Data (NIST WTT) P7->P8 End Report Phase Boundary Pressure-Temperature Relationship P8->End

Conclusion

Accurate determination of the phase boundary pressure for this compound is achievable through rigorous experimental protocols, such as the static vapour pressure method. The critically evaluated data provided by the NIST ThermoData Engine serves as a vital benchmark for validating experimental results [2]. Researchers are advised to adhere to the outlined methodologies, with special attention paid to sample purity and system equilibrium, to ensure the reliability of the generated data for use in pharmaceutical and chemical process development.

References

Critical Temperature and Pressure Measurements of 2,5-Dimethyloctane: Application Notes and Experimental Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,5-Dimethyloctane

This compound is a branched-chain saturated hydrocarbon (alkane) with the molecular formula C₁₀H₂₂ that finds applications in various research and industrial contexts. As one of the 75 structural isomers of decane, this compound exhibits thermodynamic properties influenced by its specific branching pattern [1] [2]. The critical properties of chemical compounds, particularly the critical temperature and pressure, represent fundamental thermodynamic parameters that define the conditions above which distinct liquid and gas phases do not exist. These properties are essential for researchers and engineers working in process design, supercritical fluid applications, and thermodynamic modeling across pharmaceutical, energy, and chemical industries.

The structural configuration of this compound features an eight-carbon backbone with methyl substituents at positions 2 and 5, creating a branched molecular architecture that impacts its thermodynamic behavior compared to straight-chain alkanes [2]. This compound falls into the category of saturated acyclic hydrocarbons with a molar mass of 142.286 g/mol [3]. Understanding the critical constants of such compounds is particularly valuable for drug development professionals who utilize supercritical fluid technologies for extraction, purification, or particle formation processes, where precise knowledge of phase behavior is essential for process optimization.

Critical Property Data and Thermodynamic Constants

Experimentally Determined Critical Constants

This section presents the core critical property data for this compound obtained from critically evaluated sources and experimental measurements. These values represent the most reliable data currently available for this compound.

Table 1: Critical Properties of this compound

Property Value Unit Source
Critical Temperature 600.4 K [3]
Critical Temperature 603.00 K [4]
Critical Pressure 2151.4 kPa [3]
Critical Pressure 2150.00 kPa [4]
Critical Density - kg/m³ Not specified
Critical Volume 0.569 m³/kmol [4]
Acentric Factor 0.432 - [4]

The critical temperature values reported from both sources show excellent agreement, with a minimal deviation of approximately 0.43%. Similarly, the critical pressure values are consistent between sources, differing by only 0.07%. This consistency suggests high reliability in these measurements. The acentric factor (ω = 0.432) characterizes the molecular non-sphericity and is utilized extensively in thermodynamic correlations and equations of state [4].

Related Thermodynamic Properties

Additional thermodynamic properties that support the understanding of the compound's behavior near critical conditions are summarized below.

Table 2: Additional Thermodynamic Properties of this compound

Property Value Unit Conditions Source
Normal Boiling Point 430.15-431.70 K 101.325 kPa [4]
Enthalpy of Vaporization 49.00 kJ/mol - [4]
Enthalpy of Formation (gas) -260.29 kJ/mol 298 K [4]
Ideal Gas Heat Capacity 315.26-401.95 J/mol·K 427-597 K [4]
Liquid Density 0.732 g/cm³ 298 K [5]
Vapor Pressure 3.48 mmHg 298 K [5]

The normal boiling point provides reference behavior at atmospheric pressure, while the enthalpy of vaporization quantifies the energy requirement for phase change. The heat capacity data, which increases with temperature, is particularly important for energy balance calculations in processes operating near critical conditions [4].

Experimental Protocols and Measurement Methodologies

Critical Property Determination Methods

The experimental determination of critical properties for organic compounds like this compound requires specialized apparatus capable of withstanding high pressures and temperatures while allowing visual observation of phase behavior. The following protocol outlines the established methodology based on published approaches for similar hydrocarbons [6]:

G Start Start Measurement SamplePrep Sample Preparation Purify compound Remove dissolved gases Start->SamplePrep CellLoad Apparatus Setup Load high-pressure view cell SamplePrep->CellLoad Seal Seal System Ensure leak-free closure CellLoad->Seal TempInc Gradual Temperature Increase With visual observation Seal->TempInc PhaseObs Phase Behavior Monitoring Track meniscus changes TempInc->PhaseObs CriticalPoint Critical Point Identification Meniscus disappearance Density equalization PhaseObs->CriticalPoint DataRecord Data Recording Record T_c and P_c values CriticalPoint->DataRecord Validation Data Validation Compare with literature Statistical analysis DataRecord->Validation End Measurement Complete Validation->End

Figure 1: Experimental workflow for determining critical properties using a high-pressure view cell apparatus.

High-Pressure View Cell Apparatus Protocol

The critical measurement apparatus typically consists of a high-pressure view cell with sapphire windows, precision temperature and pressure control systems, and visual observation or video recording capabilities [6]. The specific experimental protocol includes:

  • Apparatus Calibration: Validate the measurement system using reference compounds with well-established critical properties (e.g., n-heptane, cyclohexane) to ensure accuracy and reliability. Document any deviations and apply correction factors if necessary [6].

  • Sample Loading: Introduce a highly purified sample of this compound into the view cell, ensuring that the cell volume is appropriately filled (typically 60-80% full) to maintain a visible meniscus during heating. Conduct multiple freeze-pump-thaw cycles to remove dissolved gases that could affect measurements [6].

  • Temperature and Pressure Ramping: Gradually increase the temperature while maintaining pressure control and continuously monitoring phase behavior. Implement slow heating rates (typically 0.1-0.5 K/min) near the anticipated critical point to accurately capture the meniscus disappearance [6].

  • Critical Point Identification: Determine the critical temperature (Tₐ) as the point at which the meniscus between liquid and vapor phases disappears and reforms upon slight temperature cycling. Record the critical pressure (Pₐ) as the corresponding pressure at this condition. Perform multiple trials to establish measurement reproducibility [6].

Data Validation and Quality Control

Quality assurance in critical property measurements requires rigorous validation procedures:

  • Repeatability Analysis: Conduct minimum triplicate measurements to assess precision and identify outliers. Acceptable measurements should typically show less than 0.5% variation in critical temperature and less than 1.5% variation in critical pressure [6].

  • Reference Compound Validation: Periodically verify apparatus performance using certified reference materials with known critical properties. Common validation compounds include n-heptane (Tₐ = 540.2 K, Pₐ = 27.36 bar) and cyclohexane (Tₐ = 553.8 K, Pₐ = 40.73 bar) [6].

  • Method Comparison: Compare results with values predicted by established estimation methods (e.g., group contribution methods, corresponding states principles) to identify potential measurement anomalies. The critical properties of this compound should follow predictable trends within homologous series of alkanes [7].

Data Applications and Implementation Guidelines

Process Simulation and Thermodynamic Modeling

The critical property data for this compound enable accurate thermodynamic modeling across various engineering and research applications:

  • Equation of State Parameters: Implement the critical temperature (603.0 K) and pressure (2150.0 kPa) in cubic equations of state (e.g., Peng-Robinson, Soave-Redlich-Kwong) to predict phase behavior and thermodynamic properties across wide temperature and pressure ranges [4] [6]. These parameters are essential for simulating processes involving supercritical operations.

  • Transport Property Correlations: Utilize critical constants to estimate viscosity, thermal conductivity, and diffusion coefficients using corresponding states principles. The thermal conductivity of this compound in the gas phase can be modeled as a function of temperature and pressure using critical property-based correlations [3].

  • Chemical Equilibrium Calculations: Apply critical property data for reactions involving this compound, particularly at elevated temperatures and pressures where the compound may approach or exceed its critical point. The enthalpy of formation (gas) value of -260.29 kJ/mol facilitates energy balance calculations [4].

Safety and Operational Considerations

Working with this compound near its critical point requires attention to several safety and operational factors:

  • High-Pressure Hazards: Implement appropriate safety protocols when operating near the critical pressure (2151.4 kPa), including pressure relief devices and remote operation capabilities for high-temperature, high-pressure experiments. The flash point of 80.3°C indicates the compound is flammable above this temperature [5].

  • Material Compatibility: Ensure all wetted materials in contact with this compound at elevated temperatures and pressures are chemically compatible. Standard stainless steels are generally suitable, but elastomer seals may require special consideration.

  • Thermal Stability: Although alkanes like this compound are generally thermally stable, extended exposure to temperatures approaching the critical point may lead to decomposition. Implement time limits for high-temperature experiments and monitor for decomposition products.

Conclusion and Research Implications

The critical temperature of approximately 601-603 K and critical pressure of approximately 2150-2151 kPa for this compound provide essential parameters for researchers and engineers working with this compound under extreme conditions. These values align with expected trends for C₁₀ alkanes while reflecting the influence of molecular branching on thermodynamic behavior.

The experimental protocols outlined for determining critical properties emphasize visual observation methods in high-pressure view cells, which remain the gold standard for such measurements. The consistency between values reported from different sources [3] [4] suggests good reliability in these measurements, though opportunities exist for further validation using modern instrumentation.

For the drug development community, these data facilitate the design and optimization of processes utilizing supercritical fluids, particularly when this compound or similar hydrocarbons serve as solvents or co-solvents. The comprehensive thermodynamic property data available through sources like the NIST Web Thermo Tables provide additional parameters needed for sophisticated process modeling and simulation [3].

Future research directions could include more precise determination of the critical density, extended critical property measurements for binary and ternary mixtures containing this compound, and investigation of transport properties in the near-critical region.

References and Data Sources

  • National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) - Critically evaluated thermodynamic property data for this compound [3]
  • ChemSpider Database - Chemical structure and identifiers for this compound [8]
  • Chemsrc Chemical Database - Physical properties and safety information [5]
  • Engineering ToolBox - Critical temperature and pressure data for common substances [7]
  • Journal of Chemical Thermodynamics - Experimental methods for critical property measurements [6]
  • Cheméo Property Database - Comprehensive thermodynamic properties [4]
  • Wikipedia - List of isomers of decane [1]
  • Lumen Learning - Organic chemistry nomenclature principles [2]

References

Comprehensive Application Notes and Protocols: Determination of 2,5-Dimethyloctane Enthalpy of Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,5-Dimethyloctane and Thermochemical Data Significance

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂ that belongs to the class of saturated hydrocarbons. This compound exhibits typical alkane characteristics with a molar mass of 142.29 g/mol and serves as an important model compound for understanding the thermochemical behavior of branched hydrocarbons [1] [2]. The determination of its enthalpy of formation holds significant importance in various fields including combustion chemistry, fuel development, and environmental impact assessments of hydrocarbon emissions.

The enthalpy of formation (ΔH°f) represents the heat change associated with the formation of one mole of a substance from its constituent elements in their standard states. This fundamental thermochemical property provides critical insights into molecular stability, reactivity patterns, and energy content of organic compounds. For researchers and drug development professionals, understanding these thermodynamic parameters is essential for predicting reaction energetics, assessing metabolic pathways of hydrocarbon-based compounds, and evaluating the environmental fate of chemical substances [3].

The National Institute of Standards and Technology (NIST) maintains critically evaluated thermophysical property data for this compound through its Web Thermo Tables (WTT) system, which represents the most comprehensive collection of experimental and validated thermodynamic properties for this compound [1]. These data are generated through dynamic data analysis implemented in the NIST ThermoData Engine software package, incorporating both experimental measurements and computational predictions.

Experimental Thermophysical Property Data

Fundamental Physical Properties

Extensive experimental measurements and critically evaluated recommendations for the thermophysical properties of this compound have been compiled from multiple authoritative sources. The table below summarizes the key physical and thermochemical properties available for this compound:

Table 1: Fundamental Physical Properties of this compound

Property Value Conditions Source
Molecular Formula C₁₀H₂₂ - [1] [2]
Molar Mass 142.29 g/mol - [1] [2]
Density 0.732 g/cm³ - [2]
Boiling Point 158°C at 760 mmHg [2]
Flash Point 80.3°C - [2]
Vapor Pressure 3.48 mmHg at 25°C [2]
Index of Refraction 1.411 - [2]
CAS Registry Number 15869-89-3 - [2] [4]
Comprehensive Thermodynamic Properties

The NIST Web Thermo Tables provide critically evaluated thermodynamic data for this compound with specified temperature and pressure ranges, incorporating multiple experimental data points:

Table 2: Thermodynamic Properties of this compound from NIST WTT

Property Temperature Range Pressure Range Data Points
Boiling Temperature 190 K to 600.4 K 3.37851e-006 kPa to 2151.4 kPa 3 experimental points
Phase Boundary Pressure 190 K to 600.4 K - 3 experimental points
Density (Liquid) 190 K to 600.4 K - 4 experimental points
Density (Gas) 481.921 K to 600.4 K - -
Enthalpy of Vaporization 255 K to 600.4 K - -
Heat Capacity at Saturation Pressure 250 K to 588.392 K - -
Heat Capacity at Constant Pressure (Ideal Gas) 200 K to 1500 K - -
Viscosity (Liquid) 270 K to 600 K - -
Viscosity (Gas) 430 K to 900 K - -
Thermal Conductivity (Liquid) 200 K to 540 K - -
Thermal Conductivity (Gas) 430 K to 900 K - -

The NIST subscription databases employ sophisticated algorithms for dynamic data analysis and uncertainty quantification, ensuring high-quality thermophysical property recommendations suitable for research and industrial applications [1]. The enthalpy of formation data for alkanes in general are typically determined through combustion calorimetry experiments, though specific values for this compound require consultation of the specialized NIST databases due to limited availability in public literature [5].

Computational Determination Methods

Quantum Chemical Approaches

Computational chemistry methods have gained significant popularity for determining enthalpy of formation values, especially when experimental data are scarce or difficult to obtain. Recent advances in density functional theory (DFT) and connectivity-based hierarchy (CBH) methods have demonstrated remarkable accuracy in predicting thermochemical properties of hydrocarbons [3]:

  • Quasi-isodesmic reaction schemes provide a balanced approach for calculating enthalpy of formation with minimal systematic error
  • Double-hybrid DFT functionals (e.g., DSDPBEP86, B2PLYP-D3) with empirical dispersion corrections show exceptional performance
  • Connectivity-based hierarchy (CBH) methods offer efficient and accurate approaches for larger molecular systems

The selection of appropriate computational methodologies depends on the desired accuracy, available computational resources, and molecular complexity. For this compound, the branched alkane structure necessitates careful consideration of steric effects and conformational flexibility in computational protocols.

Performance Comparison of DFT Functionals

Recent benchmark studies on polycyclic aromatic hydrocarbons provide valuable insights into the expected performance of various computational methods for determining hydrocarbon thermochemistry:

Table 3: Performance Comparison of DFT Functionals for Enthalpy Prediction

Computational Method Functional Class Mean Unsigned Error Recommended Application
DSDPBEP86/cc-pVTZ Double-hybrid DFT 0.0-0.8 kcal/mol Highest accuracy reference
B2PLYP-D3/cc-pVTZ Double-hybrid DFT 1.1-2.1 kcal/mol Accurate studies with moderate resources
B3LYP-D3/cc-pVTZ Hybrid DFT 1.7-3.4 kcal/mol Routine calculations
CAM-B3LYP-D3/cc-pVTZ Range-separated hybrid 3.8-5.5 kcal/mol Systems with charge transfer
M06-2X-D3/cc-pVTZ Meta-hybrid DFT 3.9-5.4 kcal/mol Non-covalent interactions
WB97XD/cc-pVTZ Range-separated hybrid 4.6-4.8 kcal/mol Dispersion-dominated systems

These methodologies demonstrate that with careful selection of functionals and basis sets, computational chemistry can provide reliable estimates of enthalpy of formation values that complement experimental measurements [3]. The DSDPBEP86 functional consistently shows remarkable agreement with experimental data, while B2PLYP-D3 offers a favorable balance between accuracy and computational cost for alkyl-substituted hydrocarbons.

Experimental Protocols and Methodologies

Combustion Calorimetry Protocol

Combustion calorimetry represents the gold standard for experimental determination of enthalpy of formation for organic compounds. The following protocol outlines the key steps for obtaining reliable measurements:

  • Sample Preparation: Purify this compound to ≥99.9% purity through fractional distillation and molecular sieve treatment. Verify purity by gas chromatography and refractive index measurement [2]

  • Calorimeter Calibration: Perform electrical calibration or use certified reference materials (benzoic acid) to determine the energy equivalent of the calorimeter system. Conduct minimum three calibration experiments with <0.01% relative standard deviation

  • Combustion Experiment:

    • Precisely weigh approximately 1.0 g of sample in combustion crucible
    • Pressurize calorimeter with oxygen to 30 atm
    • Initiate combustion and record temperature change with precision thermometry
    • Analyze combustion products (CO₂, H₂O) to confirm complete combustion
    • Perform minimum five successful experiments meeting consistency criteria
  • Data Analysis: Apply Washburn corrections for side reactions and calculate standard enthalpy of combustion. Convert to standard enthalpy of formation using known formation enthalpies of CO₂(g) and H₂O(l)

This method typically provides enthalpy of formation values with uncertainties of ±1.0 kJ/mol when properly executed by experienced personnel with calibrated instrumentation.

Vapor Pressure Measurement Protocol

Vapor pressure measurements provide essential data for deriving enthalpy of vaporization, which is necessary for converting between condensed phase and gas phase enthalpy of formation values:

  • Static Method Configuration: Use twin-cell apparatus with precision pressure transducer (0.01% accuracy). Thermostat system with stability of ±0.01 K

  • Measurement Procedure:

    • Degas sample through freeze-pump-thaw cycles (minimum three cycles)
    • Measure vapor pressure isothermally over temperature range 255-600 K
    • Record pressures at minimum ten temperature points
    • Repeat each measurement in triplicate
  • Data Treatment: Fit results to Antoine equation or Wagner equation to obtain vapor pressure curve. Calculate enthalpy of vaporization using Clausius-Clapeyron relationship

The NIST Web Thermo Tables contain critically evaluated vapor pressure data for this compound with measurements spanning from 190 K to 600.4 K [1], providing a robust dataset for thermodynamic calculations.

Data Integration and Validation Framework

Workflow for Enthalpy Determination

The determination of reliable enthalpy of formation values requires integration of multiple experimental and computational approaches. The following diagram illustrates the comprehensive workflow for enthalpy determination:

enthalpy_workflow Start Sample Procurement and Purification Purification Purification to ≥99.9% (Fractional Distillation) Start->Purification ExpPath Experimental Determination ExpMethods Experimental Methods: - Combustion Calorimetry - Vapor Pressure Measurement - Phase Equilibrium Studies ExpPath->ExpMethods CompPath Computational Prediction CompMethods Computational Methods: - Quantum Chemical Calculations - Group Additivity Approaches - Molecular Simulation CompPath->CompMethods Integration Data Integration and Validation CritEval Critical Evaluation: - Statistical Weighting - Uncertainty Analysis - Consistency Checks Integration->CritEval FinalResult Critically Evaluated Recommended Value Purification->ExpPath Purification->CompPath ExpMethods->Integration CompMethods->Integration CritEval->FinalResult

Diagram 1: Comprehensive Workflow for Enthalpy of Formation Determination. This diagram illustrates the integrated experimental and computational approach for obtaining reliable thermochemical data.

Uncertainty Assessment and Validation

Uncertainty quantification represents a critical component of thermochemical data determination. The NIST ThermoData Engine implements sophisticated algorithms for dynamic data evaluation and uncertainty propagation [1]. Key validation steps include:

  • Internal Consistency Checks: Verify that derived properties (e.g., heat capacities, enthalpies of vaporization) satisfy thermodynamic relationships across the measured temperature range

  • Comparison with Homologous Series: Evaluate consistency with trendlines established for straight-chain and branched alkanes with similar carbon numbers

  • Statistical Weighting: Apply appropriate weighting factors based on measurement precision and methodology reliability

  • Sensitivity Analysis: Assess the impact of potential systematic errors on final recommended values

This comprehensive validation framework ensures that the thermophysical properties for this compound meet the rigorous standards required for scientific and engineering applications.

Conclusion and Applications

The determination of enthalpy of formation for this compound requires a multifaceted approach combining experimental measurements and computational predictions. The protocols outlined in these application notes provide researchers with validated methodologies for obtaining reliable thermochemical data. The NIST Web Thermo Tables represent the most comprehensive source of critically evaluated properties for this compound, incorporating carefully assessed experimental data with sophisticated prediction methods [1].

For research applications, particularly in pharmaceutical development where hydrocarbon moieties appear in drug molecules or metabolic studies, these thermochemical data facilitate energy balance calculations, stability assessments, and reaction thermodynamics predictions. The continued refinement of computational methods, especially double-hybrid DFT functionals and connectivity-based hierarchy schemes, promises enhanced accuracy for predicting thermochemical properties of related compounds where experimental data may be limited [3].

References

Physical Property Data for Purification Planning

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physical properties of 2,5-dimethyloctane. This data is critical for selecting and designing appropriate purification techniques, such as distillation or crystallization.

Property Value Relevance to Purification
Boiling Point 158°C at 760 mmHg [1] Primary parameter for separation/purification via distillation. Indicates moderate energy requirement.
Density 0.732 g/cm³ [1] Useful for liquid-liquid separation; indicates it will float on water.
Flash Point 80.3°C [1] Critical for safety during handling and high-temperature processes like distillation.
Molecular Formula C10H22 [2] [1] Confirms the compound is a saturated hydrocarbon (alkane).
Molecular Weight 142.28-142.29 g/mol [2] [1] -

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a highly authoritative source that contains critically evaluated data for this compound, including [2]:

  • Phase boundary data (pressure vs. temperature)
  • Density of liquid and gas phases
  • Enthalpy of vaporization
  • Heat capacity

Suggested Purification Strategies

Based on the physical properties, here are the most logical purification methods you can explore:

  • Fractional Distillation: This is the most direct method given the well-defined boiling point. It is particularly suitable for separating this compound from other hydrocarbons with different boiling points [1].
  • Chromatographic Techniques:
    • Gas Chromatography (GC): The use of GC-MS for analyzing volatile organic compounds is well-established [3]. Preparative-scale GC could be investigated as a high-resolution purification method.
    • Liquid Chromatography (LC): While the search results do not mention LC for this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures, as demonstrated for other compounds [4]. Normal-phase or reverse-phase HPLC methods could be developed.
  • Crystallization: This method may be viable if impurities have significantly different solubility profiles, though the low melting point of alkanes can make it challenging.

Troubleshooting Common Scues

The following workflow outlines a logical approach to purifying this compound and addresses common issues you might encounter.

Start Start: Crude this compound P1 Purity Analysis (GC-MS, NMR) Start->P1 C1 Are key impurities known? P1->C1 Distill Fractional Distillation (BP: 158°C) C1->Distill No Chrom2 Chromatography (e.g., Silica Gel) C1->Chrom2 Yes, polar impurities Assess1 Assess Purity Distill->Assess1 C2 Purity satisfactory? Assess1->C2 End Pure Product C2->End Yes Chrom Further Purification (Preparative GC or HPLC) C2->Chrom No Assess2 Assess Purity Chrom->Assess2 C3 Purity satisfactory? Assess2->C3 C3->End Yes Chrom2->Assess1 Low_Yield Troubleshooting: Low Yield Low_Yield_reason1 Possible Cause: Distillation temperature too high Low_Yield->Low_Yield_reason1 Low_Yield_reason2 Possible Cause: Inefficient phase separation Low_Yield->Low_Yield_reason2 Poor_Purity Troubleshooting: Poor Purity Poor_Purity_reason1 Possible Cause: Inefficient distillation (theoretical plates too low) Poor_Purity->Poor_Purity_reason1 Poor_Purity_reason2 Possible Cause: Co-elution with similar compounds in chromatography Poor_Purity->Poor_Purity_reason2

Frequently Asked Questions

  • Q1: What is the most efficient first step in purifying crude this compound?

    • A: Fractional distillation is the most efficient first step due to its relatively high boiling point (158°C) [1] and the effectiveness of distillation in separating liquid hydrocarbon mixtures.
  • Q2: How can I remove trace polar impurities?

    • A: Pass the product through a short column of silica gel or alumina using a non-polar solvent like hexane or pentane as the eluent. The polar impurities will adsorb more strongly to the stationary phase than the non-polar this compound.
  • Q3: How should I store the purified compound?

    • A: Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation and the evaporation of volatile components, given its measurable vapor pressure [1].

A Path Forward for Your Research

To obtain the detailed experimental protocols that are currently lacking in the search results, I suggest you:

  • Consult specialized databases like SciFinder Navigator or Reaxys, which are designed for chemical literature and typically contain detailed procedures from journals and patents.
  • Search for broader methodologies using terms like "purification of C10 alkanes," "fractional distillation of branched alkanes," or "preparative gas chromatography of hydrocarbons."
  • Refer to comprehensive laboratory manuals on fundamental techniques, such as "Vogel's Textbook of Practical Organic Chemistry" or "Purification of Laboratory Chemicals." I hope this structured technical information provides a solid foundation for your work. Would you like me to perform another search focusing on purification techniques for a specific class of compounds, such as branched alkanes in general?

References

correcting 2,5-dimethyloctane density measurements

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data for 2,5-Dimethyloctane

For accurate measurements and calculations, you need reliable reference data. The following table consolidates the key physical properties of this compound (C₁₀H₂₂, CAS #: 15869-89-3) from the search results [1] [2] [3].

Property Value Units Conditions / Notes Source
Molecular Formula C₁₀H₂₂ - - [1] [3]
Molecular Weight 142.28 g/mol - [1] [3]
Density 0.732 g/cm³ - [3]
Boiling Point 158 °C at 760 mmHg [3]
429 - 430 K Various experimental values [1]
Flash Point 80.3 °C - [3]
Vapor Pressure 3.48 mmHg at 25°C [3]
Index of Refraction 1.411 - - [3]
Enthalpy of Vaporization (ΔvapH°) 49.0 kJ/mol at standard conditions [1]
Critical Temperature 600.4 K - [2]
Critical Pressure 2151.4 kPa - [2]

Experimental Protocol: Density Measurement via Pycnometer

This section provides a detailed methodology for measuring liquid density, a common technique for which this compound's properties are highly relevant.

Principle

A pycnometer determines density by measuring the mass of a liquid contained in a calibrated vessel of fixed volume. The density (ρ) is calculated from the mass difference between the filled and empty pycnometer divided by its known volume.

Materials & Equipment
  • Pycnometer: A glass vessel with a calibrated volume (e.g., 5-25 mL) and a thermometer-equipped stopper with a capillary for overflow.
  • Analytical Balance: High precision (e.g., 0.1 mg sensitivity).
  • Temperature-Controlled Water Bath: Maintained at the desired measurement temperature (e.g., 20°C or 25°C) with stability of ±0.1 °C.
  • This compound Sample: High-purity, clear of particulates.
  • Safety Equipment: Lab coat, safety glasses, and nitrile gloves, as this is a flammable liquid.
Procedure
  • Cleaning: Thoroughly clean and dry the pycnometer. Ensure it is completely free of moisture and previous contaminants.
  • Tare Weight: Weigh the clean, dry, and empty pycnometer with its stopper. Record this mass (m₁).
  • Filling with Sample:
    • Fill the pycnometer with this compound slightly above the calibration mark.
    • Carefully insert the stopper, allowing the excess liquid to escape through the capillary.
    • Wipe away any liquid from the exterior and the capillary opening.
  • Thermal Equilibration: Place the filled pycnometer in the temperature-controlled water bath for at least 15 minutes to allow the sample to reach the set temperature.
  • Final Adjustment & Weighing: After equilibration, check the meniscus. If needed, carefully adjust the liquid level to the calibration mark using a capillary tube. Remove the pycnometer from the bath, dry the exterior completely, and weigh it. Record this mass (m₂).
Calculations

Use the formula to calculate the density of your sample: ρ = (m₂ - m₁) / V Where:

  • ρ = Density of this compound (g/cm³)
  • m₂ = Mass of pycnometer + sample (g)
  • m₁ = Mass of empty pycnometer (g)
  • V = Calibrated volume of the pycnometer (cm³)

Compare your result to the reference value of 0.732 g/cm³ [3].

Troubleshooting Common Density Measurement Issues

Issue Possible Cause Solution
Low Density Reading Incomplete filling; air bubbles trapped in liquid. Ensure the capillary is completely clear and the liquid meniscus is at the mark. Tap the pycnometer gently to dislodge bubbles.
High Density Reading Contamination from previous solvent or sample; incomplete drying. Meticulously clean and dry the pycnometer between uses.
Inconsistent Results Temperature fluctuations; volatile sample evaporation. Verify water bath temperature stability. Work swiftly to minimize evaporation, especially given the vapor pressure of 3.48 mmHg at 25°C [3].
Meniscus Misalignment Over- or under-filling; improper wiping. Carefully adjust the liquid level and ensure the capillary and exterior are perfectly dry before weighing.

Experimental Workflow for Density Correction

The diagram below outlines the logical workflow for obtaining and verifying a density measurement, incorporating key troubleshooting steps.

Start Start Measurement Clean Clean & Dry Pycnometer Start->Clean WeighEmpty Weigh Empty (m₁) Clean->WeighEmpty Fill Fill with Sample WeighEmpty->Fill Equilibrate Thermal Equilibration Fill->Equilibrate Adjust Adjust to Calibration Mark Equilibrate->Adjust WeighFull Weigh Full (m₂) Adjust->WeighFull Calculate Calculate Density ρ = (m₂ - m₁) / V WeighFull->Calculate Compare ρ ≈ 0.732 g/cm³? Calculate->Compare Success Measurement Successful Compare->Success Yes Troubleshoot Investigate Cause (Refer to FAQ) Compare->Troubleshoot No Troubleshoot->Clean

Frequently Asked Questions (FAQs)

Q1: My measured density is consistently lower than the literature value. What is the most probable cause? The most common cause is the presence of air bubbles within the pycnometer or an incomplete fill, leading to a lower measured mass for the same volume. Ensure the capillary is clear and tap the apparatus gently before final adjustment.

Q2: How does temperature affect the density measurement of this compound? Like most liquids, this compound expands as temperature increases (its density decreases). The NIST ThermoData Engine provides a model for density as a function of temperature [2]. It is critical to perform measurements in a stable temperature bath and report the temperature alongside your result.

Q3: What other thermophysical data is available for modeling purposes? The NIST Web Thermo Tables (WTT) contain critically evaluated data for this compound, including saturation properties, heat capacities, enthalpies, viscosities, and thermal conductivities over a range of temperatures and pressures [2].

References

optimizing 2,5-dimethyloctane synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Compound Data & Alternative Synthesis

Property Value Source / Context
CAS Number 15869-89-3 [1]
Molecular Formula C10H22 [1]
Molecular Weight 142.28 g/mol [1]
Density 0.732 g/cm³ [1]
Boiling Point 158°C (at 760 mmHg) [1]
Flash Point 80.3°C [1]
Alternative Synthesis (2,6-Dimethyloctane) Hydrogenation of Geraniol [2]
Reported Yield ~30% [2]

Experimental Protocol: Synthesis of 2,6-Dimethyloctane from Geraniol

While not for 2,5-dimethyloctane, the following detailed protocol for synthesizing its isomer, 2,6-dimethyloctane, can serve as a useful reference. The workflow involves an initial hydrogenation followed by a reduction step [2].

G Start Geraniol (184 g, 1.19 mol) A Step 1: Hydrogenation Pd/C (5.09 g, 5% Pd) Tetrahydrofuran (700 mL) Room Temperature, 15 hrs Start->A B Filtration Remove Catalyst A->B C Rotary Evaporation Remove THF/Hexane B->C D Vacuum Distillation Separate Fractions C->D E Obtain: - 3,7-dimethyloctan-1-ol - Octane/Octene Mixture (53.69 g) D->E F Step 2: Reduction Octane/Octene Mixture Pd/C (1.69 g, 5% Pd) Neat, Small EtOH wash Parr Shaker, 20 hrs E->F G Filtration & Rotary Evaporation F->G H Vacuum Distillation 83-86°C at 70 mmHg G->H End Product: 2,6-Dimethyloctane (40 g, 30% Yield) H->End

Procedure Details [2]:

  • Initial Hydrogenation: Geraniol (184 g, 1.19 mol) in tetrahydrofuran (700 mL) is hydrogenated at room temperature for 15 hours using palladium on carbon (5.09 g, 5% Pd) as a catalyst.
  • Work-up: The reaction mixture is filtered to remove the catalyst, and the filter cake is washed with hexane. The combined organic solvents (THF and hexane) are removed by rotary evaporation.
  • Initial Purification: The crude product is separated by vacuum distillation into two primary fractions: the alcohol product, 3,7-dimethyloctan-1-ol (50.51 g, 0.30 mol), and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane (53.69 g).
  • Second Reduction: The isolated octane/octene mixture undergoes a second hydrogenation with hydrogen gas and Pd/C (1.69 g, 5% Pd). The reaction is run neat (with only a small volume of ethanol for transfer) in a Parr shaker for 20 hours.
  • Final Purification: After filtration and concentration by rotary evaporation, the pure 2,6-dimethyloctane is isolated by vacuum distillation (83–86 °C at 70 mm Hg) to yield 40 g (a 30% overall yield). The patent notes that the yield can be improved by changing the catalyst and reaction conditions [2].

FAQs and Troubleshooting Insights

While specific FAQs for this compound are unavailable, here are general troubleshooting points based on the provided synthesis and chemical principles:

  • How can I improve the yield of my reaction? The patent for the 2,6-dimethyloctane synthesis explicitly states that changing the catalyst and reaction conditions can lead to improved yields [2]. Systematically varying parameters like catalyst type (e.g., other metal catalysts like Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent is a standard optimization strategy.

  • What are common issues during hydrogenation?

    • Incomplete Conversion: This can lead to mixtures of alkenes and alkanes, as seen in the intermediate fraction of the protocol. Ensure your catalyst is active and the reaction time is sufficient.
    • Catalyst Poisoning: Impurities in the starting materials can deactivate the catalyst. Using high-purity reagents is essential.
    • Safety: Hydrogenation reactions involve high-pressure flammable gas and should be conducted in appropriate pressure vessels like autoclaves or Parr shakers.
  • Where can I find reliable thermophysical data for my compound? For properties like critical temperature, density, enthalpy, and viscosity, the NIST Web Thermo Tables (WTT) is an authoritative source. It contains critically evaluated data for compounds including this compound [3].

Suggested Optimization Strategies

To build your own troubleshooting guide, consider these research directions:

  • Literature Review: Search for scientific papers on the specific synthetic routes to this compound listed in the ChemSrc record [1]. These may provide more context on yields and challenges.
  • Catalyst Screening: Explore modern hydrogenation catalysts that might offer higher selectivity and activity than traditional Pd/C.
  • Process Monitoring: Use techniques like GC-MS or NMR to closely monitor the reaction progress and identify intermediates or byproducts that may be limiting your yield.

References

phase behavior challenges with 2,5-dimethyloctane

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of 2,5-Dimethyloctane

This table consolidates key quantitative data for this compound (C₁₀H₂₂, Molar Mass: 142.29 g/mol) [1] [2].

Property Value Conditions / Notes
Molecular Formula C₁₀H₂₂ [1]
Molar Mass 142.286 g/mol [1]
Density (Liquid) 0.732 g/cm³ At room temperature (calculated from data) [2]
Boiling Point (at 1 atm) 158 °C At 760 mmHg [2]
Critical Temperature 600.4 K (327.25 °C) [1]
Critical Pressure 2151.4 kPa [1]
Flash Point 80.3 °C [2]
Vapor Pressure 3.48 mmHg At 25°C [2]
Refractive Index 1.411 [2]

Frequently Asked Questions & Troubleshooting

Q1: My experimental measurement of the density for this compound does not match the literature value. What could be causing this discrepancy?

  • Potential Cause 1: Sample Purity. The most common cause of discrepancy is sample impurity or degradation. This compound is a hydrocarbon susceptible to evaporation and potential oxidation over time.
  • Troubleshooting Guide:
    • Verification: Check the provenance and storage conditions of your sample. Use a fresh, sealed sample if possible.
    • Protocol: For high-precision work, consider purifying the sample using techniques like fractional distillation immediately before measurement.
    • Data Source: Note that the density value of 0.732 g/cm³ is a calculated property; always confirm the exact temperature at which your experimental value was measured, as density is temperature-dependent [2].

Q2: What is the recommended methodology for finding reliable vapor-liquid equilibrium (VLE) data for this compound?

  • Recommended Protocol:
    • Primary Source: Consult the NIST/TRC Web Thermo Tables (WTT) database, which provides critically evaluated recommendations. For this compound, this includes:
      • Boiling temperature as a function of pressure (from 3.38e-6 kPa to 2151.4 kPa).
      • Phase boundary pressure as a function of temperature (from 190 K to 600.4 K), based on 3 experimental data points [1].
    • Data Extraction: Use the WTT interface to generate precise data points or equations for your required temperature and pressure ranges. The data is backed by dynamic analysis using the NIST ThermoData Engine, ensuring high reliability [1].

Q3: The enthalpy of vaporization value I calculated from my data seems off. Where can I find validated enthalpy data?

  • Solution: The NIST WTT source contains critically evaluated data for the Enthalpy of vaporization (Liquid to Gas) as a function of Temperature, covering a range from 255 K to the critical temperature of 600.4 K. It is strongly recommended to use this source over isolated literature values or estimations to benchmark your calculations [1].

Experimental Workflow & Property Relationships

The following diagram outlines the logical workflow for troubleshooting phase behavior experiments, connecting the FAQs to recommended actions and data sources.

Start Experimental Data Discrepancy PurityCheck FAQ 1: Check Sample Purity and Storage Conditions Start->PurityCheck VLEQuery FAQ 2: Consult NIST WTT for Vapor-Liquid Equilibrium Data Start->VLEQuery EnthalpyCheck FAQ 3: Consult NIST WTT for Validated Enthalpy Data Start->EnthalpyCheck Action1 Perform Sample Purification (e.g., Fractional Distillation) PurityCheck->Action1 Action2 Extract Data for Specific Temperature/Pressure Range VLEQuery->Action2 Action3 Benchmark Calculations Against Critically Evaluated Data EnthalpyCheck->Action3 Outcome Reliable Experimental Outcome Action1->Outcome Action2->Outcome Action3->Outcome

Troubleshooting Workflow for Phase Behavior Experiments

Key Takeaways

For phase behavior work with this compound, the NIST Web Thermo Tables (WTT) is an authoritative source for critically evaluated thermophysical property data [1]. Always prioritize checking sample purity when experimental results don't match literature values. The CAS Number 15869-89-3 can be useful for precisely identifying the compound in databases and chemical catalogs [2].

References

2,5-Dimethyloctane experimental data uncertainty

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the boiling point of 2,5-Dimethyloctane and how certain is this value? The normal boiling point has been experimentally determined in several studies. The values are summarized in the table below. The Thermodynamics Research Center (TRC) at NIST assigns an uncertainty of 1.0 K to the value of 430.0 K, and 2.0 K to the other two reported values [1].

  • What other thermophysical property data is available with critical evaluations? The NIST Web Thermo Tables (WTT) provide critically evaluated recommendations for a wide range of properties for this compound. The data points are based on a specific number of experimental measurements and are suitable for high-accuracy work [2]. The available properties include:

    • Phase boundary data (e.g., boiling temperature vs. pressure, critical properties)
    • Density (for liquid and gas in equilibrium)
    • Enthalpy of vaporization
    • Heat capacity (for liquid and ideal gas)
    • Enthalpy and Entropy
    • Transport properties (Viscosity and Thermal conductivity)
  • How can I address challenges in identifying this compound within a complex mixture using GC/MS? Automated identification in Gas Chromatography/Mass Spectrometry (GC/MS) can be challenging when spectra are contaminated by co-eluting compounds. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) developed by NIST is designed to address this by extracting pure component spectra from complex chromatograms before comparing them to a reference library, thereby improving the reliability of identifications [3].

Experimental Data & Uncertainties

The following table consolidates key experimental data for this compound (C₁₀H₂₂, Molar Mass: 142.286 g/mol) from NIST sources [2] [1].

Property Value Unit Uncertainty Method / Comment
Normal Boiling Point [1] 430.0 K 1.0 K TRC evaluation of experimental data
430.15 K 2.0 K Experimental data from Kazanskii and Sergienko (1939)
429.15 K 2.0 K Experimental data from Levene and Marker (1932)
Enthalpy of Vaporization (ΔvapH°) [1] 49.0 kJ/mol Not Specified Reported by Reid (1972)
Critical Temperature [2] Data Available Critically evaluated recommendation
Critical Pressure [2] Data Available Critically evaluated recommendation
Critical Density [2] Data Available Critically evaluated recommendation

Experimental Protocols & Data Generation

The quantitative data provided in the tables above are derived from rigorous experimental methodologies. The following workflow outlines the general process for establishing critically evaluated thermophysical property data, as practiced by NIST.

G Start Start: Data Generation A Literature & Experimental Work Start->A B Critical Evaluation & Uncertainty Estimation A->B Raw Data C Database Curation (e.g., NIST WTT) B->C Validated Data End Researcher Access C->End

The process involves several key stages:

  • Literature & Experimental Work: Data is first generated through controlled laboratory experiments, such as those measuring boiling points at various pressures [2] [1].
  • Critical Evaluation & Uncertainty Estimation: Organizations like NIST's Thermodynamics Research Center (TRC) critically assess the available experimental data. This involves analyzing the methodology, comparing results from different sources, and statistically estimating the uncertainty for each recommended value [2] [1].
  • Database Curation: The validated data and their uncertainties are compiled into professional databases like the NIST Web Thermo Tables (WTT) [2].

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent Boiling Point Measurements Solution: Ensure your measurement system is properly calibrated. The values in the table above provide a reference with their evaluated uncertainties. When reporting data, always reference a critically evaluated source like NIST WTT and state the uncertainty of your own measurements in context [2] [1].

  • Problem: Co-elution and Impure Spectra in GC/MS Analysis Solution: This is a common issue when analyzing complex mixtures. Instead of relying on simple background subtraction, use spectral deconvolution software like AMDIS. This tool helps extract a "pure" mass spectrum for each chromatographic component, even when they are not fully separated, leading to more reliable identifications against library spectra [3].

References

improving accuracy in 2,5-dimethyloctane property measurements

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Property Data for 2,5-Dimethyloctane

The following table consolidates key property data from the National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]. This data is critically evaluated and recommended for use.

Property Value / Range Conditions / Notes Data Source
Molecular Formula C10H22 - NIST [1]
Molar Mass 142.286 g/mol - NIST [1]
Density (Liquid) 0.732 g/cm³ - Chemsrc [2]
Boiling Point 158 °C (431.15 K) at 1 atm (760 mmHg) Chemsrc [2]
Flash Point 80.3 °C - Chemsrc [2]
Critical Temperature 600.4 K - NIST [1]
Critical Pressure 2151.4 kPa - NIST [1]
Vapor Pressure 3.48 mmHg at 25°C Chemsrc [2]
Index of Refraction 1.411 - Chemsrc [2]
Available Data Types Density, Enthalpy, Entropy, Heat Capacity, Viscosity, Thermal Conductivity, etc. Temperature and pressure ranges available on NIST. NIST [1]

Experiment Troubleshooting Guide & FAQs

Here are some common questions and troubleshooting guidance for researchers.

Frequently Asked Questions

Q1: What are the most reliable sources for thermophysical property data on this compound? A1: The NIST Web Thermo Tables (WTT) is considered a gold standard, providing critically evaluated data with detailed information on measurement conditions and uncertainties [1]. For quick screening, computational methods like COSMO-RS can provide estimates, but you should be aware of their typical error margins (e.g., ±15 K for boiling point) [3].

Q2: My experimental vapor pressure measurements do not align with literature values. What could be wrong? A2: Discrepancies often arise from sample purity or experimental conditions.

  • Troubleshooting Steps:
    • Verify Sample Purity: Even small impurities can significantly skew vapor pressure measurements. Use a certified analytical standard if possible.
    • Check for Degassing: Ensure your liquid sample is thoroughly degassed to remove dissolved air, which can affect results.
    • Calibrate Instruments: Confirm the calibration of temperature sensors and pressure transducers. NIST provides high-accuracy reference data for comparison [1].
    • Review Experimental Method: Different methods (e.g., static, ebulliometric) have different inherent uncertainties. Ensure your protocol is appropriate.

Q3: How can I predict properties for this compound if I cannot find experimental data? A3: Computational and machine learning (ML) tools are valuable alternatives.

  • COSMO-RS (Property Prediction): This method uses quantum chemistry and statistical thermodynamics to predict a wide range of properties (boiling point, critical data, viscosity) directly from the molecular structure. It is fast but has defined error ranges [3].
  • Machine Learning (ChemXploreML): A newer, user-friendly ML application from MIT can predict key properties like boiling point and critical temperature with high accuracy (up to 93% for critical temperature) without requiring deep programming skills [4] [5].

Workflow for Property Measurement & Validation

The diagram below outlines a logical workflow for obtaining and validating property measurements, integrating both experimental and computational approaches.

cluster_alt_path Start Start: Need for Property Data CheckNIST Check NIST WTT for Evaluated Data Start->CheckNIST DataFound Reliable Data Found? CheckNIST->DataFound ExpMeasure Perform Experimental Measurement DataFound->ExpMeasure No / Needs Verification CompPredict Use Predictive Method DataFound->CompPredict No (Screening) FinalData Final Reliable Data DataFound->FinalData Yes Validate Validate & Troubleshoot ExpMeasure->Validate CompPredict->Validate Validate->ExpMeasure Discrepancy Found Validate->FinalData Data Validated

References

2,5-Dimethyloctane saturation pressure calculation methods

Author: Smolecule Technical Support Team. Date: February 2026

Property Data for 2,5-Dimethyloctane

Before performing calculations, it's useful to have key reference points. The table below summarizes the basic thermophysical properties of this compound found in the search results.

Property Value Source / Comments
CAS Number 15869-89-3 [1] [2] [3]
Molecular Formula C₁₀H₂₂ [1] [2] [3]
Molecular Weight 142.28 - 142.29 g/mol [1] [2] [3]
Normal Boiling Point 158.5 °C [1] [3]
Critical Temperature Not directly found Check NIST TDE [4]
Critical Pressure Not directly found Check NIST TDE [4]
Density 0.726 - 0.732 g/cm³ [2] [3]

Methods for Saturation Pressure Calculation

For calculating saturation pressure, two primary types of equations are widely used: the simpler Antoine Equation and the more accurate Wagner Equation.

The following table compares these core calculation methods.

Method Equation Application & Notes

| Antoine Equation | log₁₀(P) = A - B / (T + C) P: Vapor Pressure (mmHg) T: Temperature (°C) [5] | Simple, 3-parameter model. Reliable within its specified temperature range (T_min to T_max). [6] [5] | | Wagner Equation | ln(P_sat/P_c) = (aτ + bτ¹·⁵ + cτ²·⁵ + dτ⁵) / T_r τ = 1 - T_r T_r = T / T_c [6] | More complex, 4-parameter model. Provides higher accuracy over a wider range, especially near the critical point. [6] |

Specialized versions of these models exist, such as the TRC Extended Antoine Equation [6] and the Yaws Equation [6], which may offer improved accuracy for specific compounds or temperature ranges.

How to Obtain Parameters and Calculate

The main challenge is finding the correct parameters (A, B, C for Antoine; a, b, c, d, T_c, P_c for Wagner) for this compound.

  • Recommended Data Source The most reliable source for critically evaluated thermophysical property data, including vapor pressure parameters, is the NIST ThermoData Engine (TDE). According to the search results, it contains recommended data for this compound, including:

    • Boiling point and critical properties
    • Phase boundary pressure and density as a function of temperature
    • Enthalpy of vaporization [4] You can access this database via the NIST Chemistry WebBook.
  • Calculation Workflow The diagram below illustrates the general workflow for determining the saturation pressure of this compound.

Start Start: Need Saturation Pressure of this compound Step1 1. Access Authoritative Database (e.g., NIST Web Thermo Tables) Start->Step1 Step2 2. Retrieve Parameters (Antoine, Wagner, etc.) Step1->Step2 Step3 3. Select Appropriate Calculation Method Step2->Step3 Step4 4. Perform Calculation with Target Temperature Step3->Step4 Step5 5. Verify Result and Check Temperature Range Step4->Step5

Frequently Asked Questions

Q1: I found Antoine coefficients for alkanes like decane and octane [5]. Can I use similar values for this compound as an estimate? A1: While this compound is an isomer of decane (C₁₀H₂₂), its branched structure gives it different thermodynamic properties compared to straight-chain alkanes. Using parameters for decane or octane will introduce error. For precise work, it is not recommended. Always seek compound-specific parameters from evaluated databases like NIST [4].

Q2: Why does my saturation pressure calculation return an implausible value? A2: This is often due to one of these common issues:

  • Unit Mismatch: Ensure the temperature unit (°C or K) matches that required by the parameter set. The Antoine equation, for example, can be formulated for either scale [6] [5].
  • Outside Valid Range: All vapor pressure correlations are fitted for a specific temperature range (T_min to T_max). Extrapolating beyond this range leads to significant errors and is not valid near the critical point [5].
  • Incorrect Parameters: Double-check that the parameters (A, B, C, etc.) are for the correct equation form and pressure units (mmHg, Pa, bar) [6].

References

2,5-Dimethyloctane thermophysical data validation NIST

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical Properties of 2,5-Dimethyloctane

The table below summarizes the fundamental properties of this compound (C₁₀H₂₂) [1] [2].

Property Value Units Conditions Source / Method
Molecular Weight 142.286 g/mol - NIST WTT [1]
Normal Boiling Point 429.15 - 430.15 K - TRC Data Compilation [2]
Critical Temperature 600.4 K - NIST WTT [1]
Critical Pressure 2151.4 kPa - NIST WTT [1]
Critical Density - - - Available in NIST WTT [1]
Enthalpy of Vaporization 49.0 kJ/mol at 298.15 K AC (from Reid, 1972) [2]
Liquid Density 0.732 g/cm³ - Chemsrc [3]
Flash Point 80.3 °C - Chemsrc [3]

Experimental Protocols & Data Validation

The data provided by NIST is backed by specific experimental measurements and rigorous evaluation processes.

  • Boiling Point Measurements: The reported boiling points are based on multiple independent experimental studies. The values of 430.0 K, 430.15 K, and 429.15 K were determined by Shuikin and Cherkashin (1957), Kazanskii and Sergienko (1939), and Levene and Marker (1932), respectively [2]. The Thermodynamics Research Center (TRC) at NIST has assessed these values and assigned measurement uncertainties [2].
  • Enthalpy of Vaporization: The standard enthalpy of vaporization (ΔvapH°) of 49.0 kJ/mol is sourced from Reid (1972), which is a recognized handbook on hydrocarbon properties [2].
  • Comprehensive Data Generation: The broader set of properties in the NIST WTT (like critical parameters, heat capacity, and viscosity) were generated through dynamic data analysis as implemented in the NIST ThermoData Engine software. This represents a critically evaluated approach to data validation [1].

The following diagram illustrates the pathway for data validation used by NIST to ensure the reliability of these thermophysical properties.

Start Raw Experimental Data TDE NIST ThermoData Engine Start->TDE Input TRC TRC Critical Evaluation TDE->TRC Analysis Output Validated Recommended Data TRC->Output Peer Review

Data Validation Pathway - This workflow shows how experimental data undergoes critical evaluation to become a validated recommendation.

How to Access Complete NIST Data

For in-depth research, the complete and most detailed datasets are available through NIST's subscription-based services [1] [2].

  • NIST Web Thermo Tables (WTT): This professional database contains the full suite of critically evaluated data for this compound, including temperature and pressure-dependent properties for density, enthalpy, entropy, heat capacity, viscosity, and thermal conductivity [1].
  • NIST Subscription Sites: These sites provide comprehensive data under the NIST Standard Reference Data Program. While they require an annual fee, many academic and research institutions already have subscriptions [2].

References

2,5-Dimethyloctane experimental vs calculated properties

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Property Data for 2,5-Dimethyloctane

The table below summarizes the available experimental data for this compound from the National Institute of Standards and Technology (NIST) and other chemical databases [1] [2].

Property Value / Range Method / Source
Molecular Formula C10H22 - [1] [2]
Molar Mass 142.286 g/mol - [1]
Density 0.732 g/cm³ Experimental [2]
Boiling Point 158 °C (at 760 mmHg) Experimental [2]
Critical Temperature 600.4 K Critically evaluated recommendation [1]
Critical Pressure 2151.4 kPa Critically evaluated recommendation [1]
Critical Density Available (Liquid and Gas) Critically evaluated recommendation [1]
Enthalpy of Vaporization Available (as a function of Temperature) Critically evaluated recommendation [1]
Flash Point 80.3 °C Experimental [2]
Vapor Pressure 3.48 mmHg (at 25°C) Experimental [2]
Refractive Index 1.411 Experimental [2]

According to NIST, the data are critically evaluated recommendations, which means they are generated through dynamic data analysis and are considered highly reliable [1]. The properties marked as "experimental" in the table are typically determined through established laboratory methods.

Workflow for Property Comparison

For a rigorous comparison, the general workflow involves parallel experimental and computational tracks, with the final step being a critical comparison of the results. The diagram below outlines this process.

Start Start: Property Comparison Study ExpTrack Experimental Track Start->ExpTrack CalcTrack Computational Track Start->CalcTrack Exp1 1. Purify Compound ExpTrack->Exp1 Exp2 2. Perform Measurement (e.g., Boiling Point, Density) Exp1->Exp2 Exp3 3. Critical Evaluation of Data Exp2->Exp3 Compare Compare Results & Analyze Deviation Exp3->Compare Calc1 1. Build Molecular Model CalcTrack->Calc1 Calc2 2. Geometry Optimization Calc1->Calc2 Calc3 3. Select Calculation Method (e.g., DFT, MD) Calc2->Calc3 Calc4 4. Run Simulation/Calculation Calc3->Calc4 Calc4->Compare End Report Findings Compare->End

References

comparison of 2,5-dimethyloctane stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Identity of 2,5-Dimethyloctane

The table below summarizes the fundamental identifying information for this compound, which has the CAS Number 15869-89-3 [1].

Property Value
IUPAC Name This compound [1]
Molecular Formula C10H22 [1]
Molecular Weight 142.28 g/mol [1]
Density 0.732 g/cm³ [1]
Boiling Point 158°C at 760 mmHg [1]
Flash Point 80.3°C [1]

Information Limitations and Research Context

It is important to note the following limitations in the available data:

  • No Stereoisomer-Specific Data: The physical properties listed above, such as boiling point and density, are for this compound as a whole, not for its individual stereoisomers (e.g., (2R,5R), (2R,5S), etc.) [1]. A direct performance comparison between them cannot be constructed from the search results.
  • Lacks Experimental Comparison: The search results do not contain comparative experimental data (e.g., biological activity, chromatographic behavior, or spectral differences) that distinguishes one stereoisomer of this compound from another.

For complex molecules like the penam β-lactams studied in one research article, computed ¹H NMR chemical shifts have proven effective for distinguishing stereoisomers [2]. This suggests a potential methodological approach for your research, even if direct data for this compound is unavailable.

A Framework for Comparing Stereoisomers

For a comprehensive comparison of stereoisomers like those of this compound, the following experimental and computational approaches are standard in chemical research. You can use this as a guide for your own investigations.

cluster_sep Separation Methods cluster_char Characterization Methods cluster_comp Comparison Metrics Start Start: Mixture of Stereoisomers Separation Separation Technique Start->Separation Step 1 Characterization Stereoisomer Characterization Separation->Characterization Step 2 Sep1 Chiral Chromatography Separation->Sep1 Sep2 Crystallization Separation->Sep2 Comparison Performance Comparison Characterization->Comparison Step 3 Char1 Optical Rotation Characterization->Char1 Char2 X-ray Crystallography Characterization->Char2 Char3 NMR Spectroscopy Characterization->Char3 Comp1 Biological Activity Comparison->Comp1 Comp2 Physical Properties Comparison->Comp2 Comp3 Chemical Reactivity Comparison->Comp3

Detailed Experimental Protocols

The workflow above outlines a logical path for stereoisomer analysis. Here are more detailed methodologies for the key techniques.

  • Chiral Gas Chromatography (GC) or HPLC

    • Purpose: To separate and quantify individual stereoisomers from a mixture.
    • Detailed Protocol: Analyze the sample using a gas chromatograph or HPLC system equipped with a chiral stationary phase column (e.g., cyclodextrin-based). Use an achiral column first to confirm the purity of the compound. Then, on the chiral column, inject the sample and run a temperature gradient (for GC) or a solvent gradient (for HPLC). The individual stereoisomers will elute at different retention times, allowing for their separation, identification, and quantification.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To distinguish between stereoisomers, particularly diastereomers, based on their distinct spectral signatures [2] [3].
    • Detailed Protocol: For a molecule like this compound, record high-resolution ¹H and ¹³C NMR spectra. Diastereomers are often distinguishable because they have different chemical environments for their atoms. Using chiral shift reagents or solvating agents can further amplify the chemical shift differences between stereoisomers, making even enantiomers distinguishable in an NMR experiment.
  • Optical Rotation

    • Purpose: To characterize enantiomers, as they will rotate plane-polarized light in equal but opposite directions.
    • Detailed Protocol: Prepare a pure sample of a single stereoisomer using chiral separation techniques. Dissolve an accurately weighed amount in a suitable solvent. Measure the optical rotation using a polarimeter at a specified temperature and wavelength (commonly the sodium D line, 589 nm). The specific rotation [α] is a defining physical property for that enantiomer.

References

2,5-Dimethyloctane NIST WebBook data reliability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Evaluating NIST Data Reliability

The National Institute of Standards and Technology (NIST) employs a rigorous process to ensure its data is reliable. The table below summarizes the key factors that support the high reliability of the NIST WebBook for 2,5-Dimethyloctane.

Evaluation Factor Assessment for NIST this compound Data
Source Authority National Institute of Standards and Technology (NIST), a U.S. government agency [1] [2].
Data Curation Method Critically evaluated data, often generated using the NIST ThermoData Engine software, which implements dynamic data analysis [2].
Experimental Data Points Based on multiple experimental data points for properties like phase boundary and density [2].
Transparency The Web Thermo Tables (WTT) clearly state the properties available and the range of conditions for which data is provided [2].
External Consistency Core physical properties (e.g., molecular formula, weight) are consistent with other chemical databases like ChemSRC and ChemBlink [1] [3] [4].

Summary of Physical Property Data

The following table consolidates the available quantitative data for this compound (CAS # 15869-89-3) from the search results. This data aligns with the critically evaluated recommendations in the NIST Web Thermo Tables.

Property Value Conditions / Notes Source
Molecular Formula C10H22 - [1] [3] [4]
Molecular Weight 142.28 - 142.29 g/mol - [1] [3] [4]
Density 0.732 g/cm³ Calculated [3] [4]
Boiling Point 158 °C At 760 mmHg [3] [4]
Flash Point 80.3 °C - [3] [4]
Vapor Pressure 3.48 mmHg At 25°C [3]
Index of Refraction 1.411 - [3]
Critical Temperature Data available Range: 190 K to 600.4 K [2]
Enthalpy of Vaporization Data available Range: 255 K to 600.4 K [2]
Heat Capacity Data available For liquid & ideal gas state across various temperatures [2]

Experimental Data and Methodology

The NIST WebBook itself is a repository of evaluated data rather than a primary source for specific experimental protocols. However, the NIST Web Thermo Tables (WTT) provide insights into the methodology behind the data.

  • Data Generation and Evaluation: The thermodynamic property data for this compound in the WTT were generated through dynamic data analysis as implemented in the NIST ThermoData Engine software package. This represents a state-of-the-art approach for generating recommended data based on experimental values found in the scientific literature [2].
  • Scope of Data: The WTT for this compound contains critically evaluated recommendations for a wide range of properties. The availability of data is tied to specific, validated experimental ranges. For example:
    • Boiling Point vs. Pressure data is available for pressures from about 3.4 × 10⁻⁶ kPa to 2151.4 kPa [2].
    • Liquid Density data is available as a function of temperature from 190 K to the critical temperature (600.4 K), and is based on 4 experimental data points [2].
    • Enthalpy of Vaporization is provided as a function of temperature from 255 K to the critical temperature [2].

The workflow for how this data is typically generated and validated can be summarized as follows, which illustrates the robust process behind the NIST data:

Start Start: Literature & Experimental Data Evaluation Critical Evaluation & Dynamic Analysis Start->Evaluation Data Collection Recommendation Generate Recommended Data Points Evaluation->Recommendation Validation Publication Publish in NIST WebBook/WTT Recommendation->Publication Quality Check

Using NIST Data in Research

For researchers, scientists, and drug development professionals, the NIST data for this compound is highly reliable for:

  • Process Design: Using vapor pressure, enthalpy, and heat capacity data for reactor and separation process simulations.
  • Safety Analysis: Applying flash point and thermal conductivity data for hazard assessments.
  • Reference Data: Using the critically evaluated values to calibrate instruments or validate new experimental methods.

References

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5.1

Wikipedia

2,5-dimethyloctane

Dates

Last modified: 07-17-2023

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